molecular formula C7H14ClNO2 B1459422 1,2-Dimethylpyrrolidine-3-carboxylic acid hydrochloride CAS No. 1795283-70-3

1,2-Dimethylpyrrolidine-3-carboxylic acid hydrochloride

Cat. No. B1459422
CAS RN: 1795283-70-3
M. Wt: 179.64 g/mol
InChI Key: ZDJKUVBORQJPLQ-UHFFFAOYSA-N
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Description

1,2-Dimethylpyrrolidine-3-carboxylic acid hydrochloride is an organic compound with the molecular formula C7H14ClNO2 . It has a molecular weight of 179.65 . The compound appears as a powder .


Molecular Structure Analysis

The InChI code for 1,2-Dimethylpyrrolidine-3-carboxylic acid hydrochloride is 1S/C7H13NO2.ClH/c1-5-6(7(9)10)3-4-8(5)2;/h5-6H,3-4H2,1-2H3,(H,9,10);1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

1,2-Dimethylpyrrolidine-3-carboxylic acid hydrochloride is a powder . It should be stored at room temperature .

Scientific Research Applications

  • Synthesis and Molecular Structure : Research by Kowalczyk (2008) focused on the synthesis and structural analysis of derivatives similar to 1,2-Dimethylpyrrolidine-3-carboxylic acid hydrochloride. The study utilized FTIR, Raman, and NMR spectroscopy, along with Density Functional Theory (DFT) calculations, to characterize the molecular structures of these compounds (Kowalczyk, 2008).

  • Intermolecular Hydrogen Bonding : A study by Wash et al. (1997) explored intermolecular hydrogen bonding in a compound with a similar structure to 1,2-Dimethylpyrrolidine-3-carboxylic acid hydrochloride. The research demonstrated the compound's ability to form hydrogen-bonded dimers in various states, highlighting its potential in molecular recognition applications (Wash et al., 1997).

  • Generation of a Structurally Diverse Library : Roman (2013) utilized a similar compound as a starting material in alkylation and ring closure reactions. This study is significant for generating a structurally diverse library of compounds, showcasing the versatility of 1,2-Dimethylpyrrolidine-3-carboxylic acid hydrochloride derivatives in synthetic chemistry (Roman, 2013).

  • Amide Formation for Bioconjugation : Nakajima and Ikada (1995) investigated the mechanism of amide formation using a carbodiimide method in aqueous media, which is relevant for bioconjugation applications involving carboxylic acids. This research can inform the use of 1,2-Dimethylpyrrolidine-3-carboxylic acid hydrochloride in bioconjugation processes (Nakajima & Ikada, 1995).

  • Antileukemic Activity : Ladurée et al. (1989) synthesized and evaluated derivatives of similar compounds for their antileukemic activity. This study highlights the potential therapeutic applications of 1,2-Dimethylpyrrolidine-3-carboxylic acid hydrochloride in the field of medicinal chemistry (Ladurée et al., 1989).

  • Revised Structural Analysis : Srikrishna et al. (2010) revised the structure of a product obtained in a reaction involving a similar compound. This research contributes to the accurate structural understanding of 1,2-Dimethylpyrrolidine-3-carboxylic acid hydrochloride derivatives (Srikrishna et al., 2010).

  • Synthesis and Antiviral Activity : Ivashchenko et al. (2014) synthesized derivatives of 1,2-Dimethylpyrrolidine-3-carboxylic acid hydrochloride and evaluated their antiviral activity. This indicates the compound's potential in developing antiviral agents (Ivashchenko et al., 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The safety data sheet (SDS) for the compound can provide more detailed safety information .

properties

IUPAC Name

1,2-dimethylpyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-5-6(7(9)10)3-4-8(5)2;/h5-6H,3-4H2,1-2H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJKUVBORQJPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethylpyrrolidine-3-carboxylic acid hydrochloride

CAS RN

1795283-70-3
Record name 1,2-dimethylpyrrolidine-3-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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